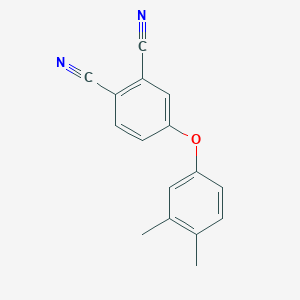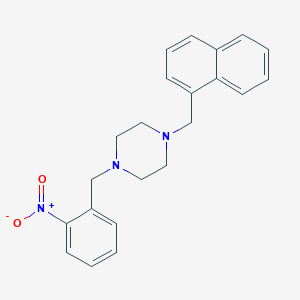![molecular formula C19H18N4O2S B10889317 (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10889317.png)
(2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring, a thiazole ring, and a benzoxadiazocin core, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and thiazole rings, followed by their integration into the benzoxadiazocin core. Common reagents used in these reactions include ethyl hydrazine, thioamides, and various aldehydes. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions, particularly those involving the pyrazole and thiazole rings.
Medicine: As a potential therapeutic agent, given its complex structure and potential bioactivity. It could be explored for its effects on various biological targets.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole and thiazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The benzoxadiazocin core may also play a role in these interactions, contributing to the compound’s overall bioactivity. Detailed studies are needed to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-[(1-methyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- (2Z)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
Uniqueness
The unique combination of the pyrazole, thiazole, and benzoxadiazocin rings in this compound sets it apart from similar molecules. This structural uniqueness may confer distinct bioactivity and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H18N4O2S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(13Z)-13-[(2-ethylpyrazol-3-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C19H18N4O2S/c1-3-22-12(8-9-20-22)10-16-17(24)23-14-11-19(2,21-18(23)26-16)25-15-7-5-4-6-13(14)15/h4-10,14H,3,11H2,1-2H3/b16-10- |
InChI-Schlüssel |
WNDIDGUEWXLWMR-YBEGLDIGSA-N |
Isomerische SMILES |
CCN1C(=CC=N1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C |
Kanonische SMILES |
CCN1C(=CC=N1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide](/img/structure/B10889241.png)

![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B10889248.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10889256.png)

![2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine](/img/structure/B10889273.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889282.png)
![(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889287.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889309.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10889310.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10889311.png)
![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)
![(2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10889342.png)
